molecular formula C13H16BrF2N B8149020 1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine

1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine

Cat. No.: B8149020
M. Wt: 304.17 g/mol
InChI Key: BKHQXCFDPIJXPR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a brominated benzyl group and difluorinated piperidine ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the bromination of 2-methylbenzyl compounds followed by coupling reactions to introduce the piperidine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group and difluorinated piperidine ring contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific application of the compound .

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-2-methylbenzyl)-4,4-difluoropiperidine include:

The uniqueness of this compound lies in its specific combination of brominated and difluorinated groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF2N/c1-10-2-3-12(14)8-11(10)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHQXCFDPIJXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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